
Isoscutellarin
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Overview
Description
Isoscutellarin is a flavonoid compound, specifically a polyphenolic flavone with a characteristic C7-glucuronide substituent. It is widely distributed in nature, particularly in plants such as Scutellaria baicalensis and Calendula officinalis . This compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoscutellarin can be synthesized through various chemical routes. One common method involves the extraction of scutellarin from natural sources, followed by its conversion to this compound through enzymatic or chemical processes. For instance, scutellarin can be hydrolyzed to its aglycone form by enterobacterial β-glucuronidases and subsequently converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plants such as Scutellaria baicalensis. The extracted scutellarin is then subjected to chemical or enzymatic processes to yield this compound. The process may include steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isoscutellarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of this compound .
Scientific Research Applications
Isoscutellarin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: It is studied for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Mechanism of Action
The mechanism of action of isoscutellarin involves multiple molecular targets and pathways. It exerts its effects through the modulation of inflammatory signaling pathways, cytokine expression, and inhibition of reactive oxygen species. For example, this compound has been shown to downregulate the c-Met/Akt/mTOR signaling pathway, leading to reduced protein expression of c-Met, p-Akt, and mTOR . Additionally, it inhibits the NF-κB pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Isoscutellarin is similar to other flavonoids such as scutellarin, quercetin, and kaempferol. it is unique due to its specific C7-glucuronide substituent, which contributes to its distinct pharmacological profile. Similar compounds include:
Scutellarin: A closely related flavonoid with similar pharmacological activities.
Quercetin: A widely studied flavonoid known for its antioxidant and anti-inflammatory effects.
Kaempferol: Another flavonoid with notable anticancer and cardioprotective properties.
Q & A
Q. What are the established methods for isolating isoscutellarin from natural sources, and how can their efficacy be validated?
Basic Research Question
this compound is typically isolated via solvent extraction followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). To validate efficacy, researchers should:
- Standardize protocols : Use plant material from verified sources, document extraction solvents (e.g., ethanol, methanol), and specify temperature/pressure conditions .
- Purity assessment : Combine HPLC with UV-Vis detection (λ~330 nm for flavonoids) and mass spectrometry (MS) for structural confirmation .
- Reproducibility : Include inter-lab validation by sharing detailed methods (e.g., solvent ratios, column specifications) and raw chromatographic data .
Q. How can researchers optimize the extraction yield of this compound while minimizing degradation of its bioactive properties?
Advanced Research Question
Optimization requires a factorial experimental design to test variables:
- Independent variables : Solvent polarity, extraction time, temperature, and pH .
- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .
- Stability assays : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) and quantify this compound using validated HPLC methods .
- Data contradiction : Address discrepancies (e.g., lower yields in polar solvents) by comparing solvent-solute interaction models (Hansen solubility parameters) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices, and how should they be validated?
Basic Research Question
- Primary techniques : Reverse-phase HPLC with diode-array detection (DAD) or ultra-HPLC (UHPLC) coupled with tandem MS .
- Validation parameters : Include linearity (R² >0.99), limit of detection (LOD <0.1 µg/mL), intra-/inter-day precision (%RSD <5%), and recovery rates (90–110%) .
- Matrix effects : Spike-and-recovery experiments in plant extracts to assess interference from co-eluting compounds .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Advanced Research Question
- Comparative meta-analysis : Pool data from in vitro (cell lines), ex vivo (isolated tissues), and in vivo (animal models) studies to identify model-specific biases .
- Dose-response reevaluation : Test this compound across a wider concentration range (e.g., 0.1–100 µM) to account for non-linear effects .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., NF-κB, MAPK) and clarify context-dependent effects .
How should researchers formulate a PICOT-compliant research question to investigate this compound’s therapeutic potential?
Basic Methodology
Apply the PICOT framework:
- Population (P) : Specific disease models (e.g., LPS-induced inflammation in RAW 264.7 macrophages).
- Intervention (I) : this compound dose range and administration route (e.g., 10–50 mg/kg oral gavage).
- Comparison (C) : Positive controls (e.g., dexamethasone) or vehicle-only groups.
- Outcome (O) : Quantifiable endpoints (e.g., TNF-α reduction by ELISA).
- Time (T) : Acute vs. chronic exposure (e.g., 24-hour vs. 7-day treatments) .
Q. What in silico approaches are suitable for predicting this compound’s molecular interactions and pharmacokinetic properties?
Advanced Methodology
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding affinities with targets (e.g., COX-2, PI3K) .
- ADMET prediction : Tools like SwissADME or pkCSM to assess absorption, metabolism, and toxicity (e.g., cytochrome P450 interactions) .
- Validation : Cross-check predictions with experimental data (e.g., plasma protein binding assays) .
Q. How can researchers ensure reproducibility in this compound studies, particularly in multi-center trials?
Basic Methodology
- Detailed protocols : Publish step-by-step extraction, quantification, and bioassay methods in supplementary materials .
- Data transparency : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo or Figshare .
- Standard reference materials : Use certified this compound standards (≥98% purity) with batch-specific COAs .
Properties
CAS No. |
62023-92-1 |
---|---|
Molecular Formula |
C21H18O12 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)11-5-9(23)13-12(31-11)6-10(24)18(14(13)25)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-6,15-17,19,21-22,24-28H,(H,29,30)/t15-,16-,17+,19-,21+/m0/s1 |
InChI Key |
HBLWMMBFOKSEKW-BHWDSYMASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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